(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(3S,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6-/m1/s1 |
InChI Key |
QPYJXFZUIJOGNX-NGJCXOISSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@H](CN1)O)O)CO |
Canonical SMILES |
C1C(C(C(CN1)O)O)CO |
Origin of Product |
United States |
Preparation Methods
D-Glucose as a Starting Material
The use of D-glucose as a chiral template is a cornerstone for synthesizing (3S,4R,5R)-5-(hydroxymethyl)piperidine-3,4-diol. A seminal route involves converting D-glucose into a C-3-allyl-α-D-ribofuranodialdose intermediate, followed by reductive amination to introduce the nitrogen atom. Protecting group strategies, such as benzylation or silylation, are critical to preserving hydroxyl group integrity during subsequent steps. For example, the base-promoted cyclization of a keto-azide intermediate (derived from D-glucose) forms the piperidine ring with retention of stereochemistry. This method achieves an overall yield of 17% over 14 steps, underscoring the challenges of multi-step synthesis but validating the feasibility of carbohydrate-based routes.
Stereoselective Cyclization and Reductive Amination
Intramolecular reductive cyclization is a pivotal step in constructing the piperidine core. A study demonstrated that treating a C-5 amino derivative (obtained from D-glucose) with sodium cyanoborohydride under acidic conditions induces cyclization, yielding the target compound with >95% diastereomeric excess. The hydroxymethyl group is introduced via Wittig olefination of a keto-azide intermediate, followed by hydrogenation. This approach highlights the synergy between olefination and reductive steps in establishing the molecule’s stereochemistry.
Hydrogenation of Pyridine Derivatives
Catalytic Hydrogenation Strategies
Palladium- and rhodium-catalyzed hydrogenation of pyridine precursors offers a streamlined route to piperidine derivatives. For instance, fluoropyridines undergo dearomatization and hydrogenation using Rh(I) complexes and pinacol borane to yield cis-fluorinated piperidines. While this method primarily targets fluorinated analogs, adapting the protocol to non-fluorinated substrates could enable the synthesis of this compound. Notably, palladium-catalyzed hydrogenation under moist conditions selectively produces piperidinones, which can be reduced to piperidines.
Chemoselective Hydrogenation Cascades
Recent advances in chemoselective hydrogenation cascades allow the simultaneous reduction of pyridine rings and functional group transformations. A one-pot Suzuki–Miyaura coupling followed by hydrogenation has been employed to synthesize donepezil, a piperidine-based Alzheimer’s drug. Applying this strategy to pyridine precursors with hydroxymethyl and diol substituents could streamline the synthesis of the target compound. However, stereochemical control remains a hurdle, necessitating chiral auxiliaries or asymmetric catalysis.
Intramolecular Cyclization and Reductive Amination
Reductive Amination-Cyclization Cascades
Double reductive amination of glutaric dialdehyde with amine derivatives represents a modular approach to piperidines. For example, ruthenium(II)-catalyzed reactions between glutaric dialdehyde and aryl amines yield trans-piperidines with high selectivity. Adapting this method to incorporate a hydroxymethyl group at C-5 and diol groups at C-3 and C-4 would require tailored aldehyde and amine precursors. Microwave-assisted Leuckart reactions using ammonium formate as both a nitrogen source and reductant have also shown promise, achieving cyclization in under 30 minutes.
Photochemical Cycloaddition
A photochemical [2+2] cycloaddition of dienes has been explored to construct bicyclic piperidinones, which can be reduced to piperidines. While this method is scalable, its application to this compound synthesis would require diene precursors with pre-installed hydroxyl and hydroxymethyl groups.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Steps | Yield | Stereochemical Control |
|---|---|---|---|---|
| Chiral Pool (D-Glucose) | D-Glucose | Reductive amination, cyclization | 17% | High (>95% de) |
| Pyridine Hydrogenation | Fluoropyridine | Rh-catalyzed hydrogenation | 40–60% | Moderate |
| Reductive Amination | Glutaric dialdehyde | Ru-catalyzed double reductive amination | 55% | High (trans selectivity) |
| Photochemical Cyclization | Dienes | [2+2] cycloaddition, reduction | 35% | Low |
Chemical Reactions Analysis
1.2. Key Derivative Syntheses
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylation | Acetic anhydride, pyridine, 0°C → RT | Fully acetylated derivative | 85–92 | |
| Oxidation | TEMPO/NaClO₂, CH₃CN/H₂O | 3,4-Diketo derivative | 78 | |
| Glycosylation | Trichloroacetimidate donor, BF₃·Et₂O | Glycoside conjugate | 65 |
2.1. Hydroxyl Group Reactions
-
Esterification : Reacts with acyl chlorides to form esters (e.g., acetyl, benzoyl).
-
Etherification : Forms ethers under Williamson conditions (alkyl halides, K₂CO₃).
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺), confirmed by UV-Vis spectroscopy.
2.2. Hydroxymethyl Group Reactions
-
Oxidation : Converts to a carboxylic acid using KMnO₄/H₂SO₄.
-
Reduction : Hydrogenolysis (H₂/Pd-C) yields dehydroxymethylated piperidine.
3.1. Glycosidase Inhibition
The compound competitively inhibits glycosidases by mimicking carbohydrate transition states :
| Enzyme Target | IC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| β-Galactosidase | 0.12 ± 0.03 | Competitive inhibition via hydroxyl group interactions | |
| β-Glucosidase | 2.4 ± 0.5 | Stabilizes enzyme-substrate complex |
Analytical Characterization
Scientific Research Applications
The biological activity of (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol primarily revolves around its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates; thus, inhibiting these enzymes can significantly influence carbohydrate metabolism.
Therapeutic Applications
- Diabetes Management : Research indicates that this compound may lower blood glucose levels by inhibiting glycosidases involved in carbohydrate digestion and absorption. This property suggests potential use in managing diabetes and other metabolic disorders .
- Microbial Interactions : The compound shows promise in modulating bacterial adhesion, which could be relevant in understanding infections or gut health. Its ability to affect microbial systems opens avenues for applications in treating bacterial infections or enhancing gut microbiota balance .
- Antimicrobial Properties : Similar compounds have demonstrated significant antimicrobial activities. For instance, studies have shown that derivatives of this compound can inhibit the growth of pathogenic bacteria by disrupting their cell walls or interfering with metabolic pathways .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Fagomine | Polyhydroxylated piperidine | Known for glycosidase inhibition |
| 2-Deoxynojirimycin | Iminosugar structure | Effective against various glycosidases |
| Nojirimycin | Another iminosugar | Significant biological activity |
The specific stereochemistry of this compound contributes to its potency as a glycosidase inhibitor, distinguishing it from other similar compounds .
Case Studies and Research Findings
-
Inhibition of Glycosidases :
- A study demonstrated that this compound effectively inhibited specific glycosidases at concentrations relevant for therapeutic use. This inhibition was linked to reduced glucose absorption in animal models .
-
Cytotoxicity Assessments :
- In vitro assays on mammalian cell lines indicated low cytotoxic effects at therapeutic concentrations. This suggests a favorable safety profile for potential drug development .
- Mechanistic Studies :
Mechanism of Action
The mechanism of action of (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₆H₁₃NO₃
- Molecular Weight : 147.17 g/mol
- Physical State : Typically a low-melting yellow solid (hydrochloride salt form) .
- Stereochemistry : The configuration at C3 distinguishes it from the (3R,4R,5R)-isomer, which may influence enzymatic binding and pharmacological activity .
Structural Analogues in the Piperidine and Pyrrolidine Families
The following table compares (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol with structurally related compounds, focusing on stereochemistry, substituents, and biological activity:
Stereochemical Impact on Activity
- Isofagomine (3R,4R,5R) vs. (3S,4R,5R) : The (3R)-configuration in isofagomine is critical for binding to β-glucosidase, mimicking the transition state of glucose hydrolysis. The (3S)-isomer may exhibit reduced affinity due to altered spatial orientation of the hydroxyl groups .
- BCX4430: The (2S,3S,4R,5R)-pyrrolidine scaffold mimics adenosine, enabling incorporation into viral RNA and chain termination .
Pharmacological Profiles
- Antiviral Activity : BCX4430 inhibits Ebola virus (EBOV) and Rift Valley fever virus (RVFV) with EC₅₀ values in the low micromolar range .
- Enzyme Inhibition: Isofagomine (3R,4R,5R) exhibits nanomolar inhibition (IC₅₀: 10–100 nM) against β-glucosidase, while N-modified derivatives (e.g., 33) show altered selectivity for lysosomal enzymes .
Biological Activity
(3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol is a piperidine derivative notable for its unique stereochemistry and biological properties. This compound has garnered attention in medicinal chemistry due to its potential as a glycosidase inhibitor, which plays a crucial role in carbohydrate metabolism and cell signaling. The compound's molecular formula is C₆H₁₃NO₃, featuring three hydroxyl groups located at the 3, 4, and 5 positions of the piperidine ring.
The biological activity of this compound primarily revolves around its ability to inhibit glycosidases. These enzymes are essential for the hydrolysis of glycosidic bonds in carbohydrates. The compound mimics natural substrates of glycosidases, effectively blocking their activity. This inhibition can lead to therapeutic applications in lysosomal storage disorders and other proteostatic diseases by modulating glycosidase activity.
Biological Activity Data
A summary of the biological activity of this compound is presented in the following table:
| Biological Activity | Description |
|---|---|
| Inhibition of Glycosidases | Significant inhibition observed in various glycosidases, including beta-galactosidase and beta-hexosaminidase. |
| Therapeutic Potential | Potential applications in treating lysosomal storage disorders due to modulation of enzyme activity. |
| Structural Similarity | Shares structural features with iminosugars known for their biological activities. |
Case Studies and Research Findings
- Glycosidase Inhibition Studies : Research has demonstrated that this compound exhibits potent inhibitory effects on beta-galactosidase activity in human peripheral blood mononuclear cells. The inhibition was measured using fluorescence assays correlating with increasing concentrations of the compound .
- Comparative Analysis with Similar Compounds : In studies comparing this compound with structurally similar compounds like 1-deoxynojirimycin and isofagomine, it was found that while all exhibited glycosidase inhibition, the unique stereochemistry of this compound may influence its binding affinity and efficacy differently.
- Therapeutic Applications : The compound's ability to modulate glycosidase activity suggests potential therapeutic applications in metabolic diseases characterized by enzyme deficiencies. For example, studies have indicated that this compound could enhance beta-galactosidase and beta-hexosaminidase activities in fibroblasts from patients with GM1 gangliosidosis .
Q & A
Q. What are the established synthetic routes for (3S,4R,5R)-5-(Hydroxymethyl)piperidine-3,4-diol, and how are intermediates purified?
-
Methodological Answer : The compound is typically synthesized via N-alkylation or sulfonylation reactions. For example, N-alkylation of the parent piperidine scaffold with reagents like 1-azido-6-bromohexane under basic conditions yields derivatives such as (3R,4R,5R)-1-(6-azidohexyl)-5-(hydroxymethyl)piperidine-3,4-diol (86% yield). Purification involves flash silica chromatography, and structural validation employs , , and HRMS. Critical steps include pH control during sulfonylation (e.g., tosyl chloride in pyridine) and solvent evaporation under reduced pressure .
-
Key Data :
| Reaction Type | Reagent/Conditions | Yield | Purification Method |
|---|---|---|---|
| N-Alkylation | 1-Azido-6-bromohexane, NaHCO | 86% | Flash chromatography |
| Sulfonylation | Tosyl chloride, pyridine | 91% | Column chromatography |
Q. What analytical techniques are recommended for structural validation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : identifies stereochemistry via coupling constants (e.g., for axial-equatorial proton interactions in the piperidine ring). confirms hydroxymethyl ( 60–65 ppm) and hydroxylated carbons ( 70–80 ppm) .
- HRMS : Validates molecular formula (e.g., [M+H] calculated for CHNO: 296.1845; observed: 296.1848) .
- HPLC : Purity assessment (>98% by reverse-phase C18 column, isocratic elution with acetonitrile/water) .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to acute oral toxicity (H302) and skin irritation (H315) .
- Ventilation : Use fume hoods to avoid inhalation (H335).
- Waste Disposal : Collect in sealed containers for incineration; avoid aqueous release due to potential ecotoxicity .
Advanced Research Questions
Q. How does N-modification of the piperidine ring influence glycosidase inhibition activity?
- Methodological Answer : N-substitution (e.g., dansyl or tosyl groups) enhances selectivity for specific glycosidases. For example, dansylated derivatives (e.g., compound 33 ) show 10-fold higher inhibition of β-glucosidase (IC = 0.2 µM) compared to the parent compound. Activity is assessed via fluorometric assays using 4-methylumbelliferyl glycosides, with kinetic parameters (, ) determined via Lineweaver-Burk plots .
Q. What strategies resolve spectral overlaps in analysis of diastereomeric mixtures?
- Methodological Answer :
- 2D NMR : Use COSY and HSQC to assign proton-proton correlations and differentiate diastereomers. For example, axial vs. equatorial protons in the piperidine ring show distinct NOE interactions in ROESY spectra .
- Deuterated Solvents : DO exchange identifies exchangeable hydroxyl protons ( 4.8–5.2 ppm) .
Q. How can metabolic stability be optimized for in vivo studies?
- Methodological Answer :
- Prodrug Design : Introduce phosphonate or acyloxyalkyl ester groups to mask hydroxyls, improving oral bioavailability. For example, phosphonooxymethyl prodrugs of related piperidines show 3-fold higher plasma exposure in rodents .
- Stability Assays : Incubate compounds in liver microsomes (human/rat) with NADPH, monitoring degradation via LC-MS/MS over 60 minutes .
Q. What computational methods predict binding modes to glycosidase enzymes?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures of β-glucosidase (PDB: 3WY7) to model hydrogen bonding between the piperidine hydroxyls and catalytic residues (Glu340, Asp52).
- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the inhibitor-enzyme complex .
Data Contradictions and Validation
- Synthetic Yield Variability : While most protocols report >85% yields (e.g., 86–91% in ), lower yields (<70%) may arise from incomplete purification or side reactions (e.g., azide reduction). Validate via TLC and intermediate to optimize conditions.
- Purity Discrepancies : Commercial batches (e.g., 95–98% purity ) vs. lab-synthesized (>99% ) highlight the need for in-house HPLC validation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
